Erucyl methane sulfonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(E)-docos-13-enyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEQEAAOCYCCFX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ethyl Methanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (B1217627) (EMS) is a potent monofunctional ethylating agent widely utilized in genetic research to induce random point mutations. Its efficacy and well-characterized mutagenic action make it an invaluable tool for forward and reverse genetic screens, enabling the elucidation of gene function and the study of DNA repair pathways. This technical guide provides a comprehensive overview of the core mechanism of action of EMS, detailing the chemical interactions with DNA, the resulting genetic alterations, cellular repair responses, and practical methodologies for its application in experimental settings.

Chemical Properties and Reactivity

EMS (CH₃SO₃C₂H₅) is an organosulfur compound, the ethyl ester of methanesulfonic acid. It acts as an alkylating agent, transferring its ethyl group to nucleophilic sites within the cell.[1] Its reactivity is attributed to a mixed SN1/SN2 reaction mechanism, which allows for the ethylation of not only nitrogen atoms in DNA bases but also oxygen atoms, a critical aspect of its mutagenic activity.

Core Mechanism of Mutagenesis

The primary mutagenic effect of EMS stems from its ability to chemically modify DNA bases, leading to mispairing during subsequent DNA replication. The process can be broken down into the following key steps:

-

Alkylation of Guanine (B1146940): The ethyl group of EMS reacts with guanine in DNA, with the most significant mutagenic lesion being the formation of O⁶-ethylguanine.[1] Other alkylated bases are also formed, such as N⁷-ethylguanine and N³-ethyladenine.[2]

-

Mispairing during DNA Replication: The presence of O⁶-ethylguanine in the DNA template causes DNA polymerase to frequently misincorporate thymine (B56734) (T) instead of cytosine (C) opposite the modified guanine during DNA replication.[1]

-

Establishment of a Transition Mutation: Following the next round of DNA replication, the incorrectly paired thymine will serve as a template for the incorporation of adenine (B156593) (A), resulting in the original G:C base pair being permanently converted to an A:T base pair. This type of mutation is known as a transition mutation.[1][3]

Quantitative Analysis of EMS-Induced Mutations

The frequency of mutations induced by EMS can vary depending on the organism, cell type, and experimental conditions such as EMS concentration and duration of exposure. The following table summarizes representative quantitative data on EMS-induced mutation frequencies from various studies.

| Organism/Cell Line | Locus/Gene | EMS Concentration | Mutation Frequency | Reference |

| Caenorhabditis elegans | General | 0.05 M for 4 hours | 5x10⁻⁴ to 5x10⁻² per gene | [1] |

| Mouse Embryonic Stem Cells | Hprt | 600 µg/ml | 1 in 2,000 | [4] |

| Mouse Embryonic Stem Cells | Hprt | Not specified | Up to 1 in 1,200 | [4] |

| Lotus japonicus | Whole Genome | Not specified | 62.3% - 64.7% transitions | [5] |

| Wheat (Triticum aestivum) | Whole Genome | 0.1% for 6 hours | 36.5% polymorphism | [6] |

| Wheat (Triticum aestivum) | Whole Genome | 0.3% for 6 hours | 32.5% polymorphism | [6] |

Cellular Response and DNA Repair

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like EMS. The primary pathways involved in the repair of EMS-induced lesions are:

-

Base Excision Repair (BER): This pathway is crucial for removing alkylated bases such as N⁷-methylguanine and N³-methyladenine.[2] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence.

-

Mismatch Repair (MMR): The MMR system plays a role in correcting the mispaired bases (e.g., O⁶-ethylguanine:Thymine) that arise during DNA replication.[7] Deficiencies in the MMR pathway can lead to a significant increase in the frequency of EMS-induced mutations.

-

Direct Reversal of Damage: In some organisms, enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT) can directly remove the ethyl group from O⁶-ethylguanine, restoring the original guanine base in a single step.

The interplay between these repair pathways determines the ultimate mutational outcome of EMS treatment. If the damage is not repaired before DNA replication, it can lead to the fixation of mutations.

Experimental Protocols

Detailed methodologies are critical for the successful and reproducible application of EMS mutagenesis. Below are examples of protocols for C. elegans and mammalian cells.

Protocol 1: EMS Mutagenesis in Caenorhabditis elegans

Safety Precaution: EMS is a potent mutagen and suspected carcinogen. All handling must be performed in a chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses. All contaminated materials must be inactivated before disposal.[8]

Materials:

-

M9 buffer

-

15 mL conical tubes

-

Ethyl methanesulfonate (EMS)

-

Clinical centrifuge

-

Rotating wheel

-

NGM plates seeded with E. coli

-

Inactivating solution (0.1 M NaOH, 20% w/v Sodium Thiosulfate)[9]

Procedure:

-

Synchronize a population of C. elegans to the L4 larval stage.

-

Wash the worms off the plates with M9 buffer and collect them in a 15 mL conical tube.

-

Centrifuge at approximately 1000 rpm for 30 seconds to pellet the worms. Aspirate the supernatant.

-

Wash the worm pellet twice with M9 buffer.

-

In a chemical fume hood, prepare a 0.1 M EMS solution by adding 20 µL of EMS to 2 mL of M9 buffer. Mix until dissolved.

-

Add 2 mL of the washed worm suspension to the 2 mL of EMS solution for a final concentration of 0.05 M EMS.

-

Incubate the tube on a rotating wheel at 20°C for 4 hours.[8]

-

After incubation, pellet the worms by centrifugation and wash them twice with M9 buffer to remove residual EMS.

-

Transfer the mutagenized worms to fresh NGM plates seeded with E. coli.

-

Inactivate all liquid and solid waste contaminated with EMS by soaking in the inactivating solution for at least 24 hours before disposal.[9]

Protocol 2: EMS Mutagenesis in Mammalian Cells (General Outline)

Safety Precaution: Handle EMS in a chemical fume hood with appropriate PPE.

Materials:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary cells)

-

Complete cell culture medium

-

Serum-free medium

-

Ethyl methanesulfonate (EMS)

-

Phosphate-buffered saline (PBS)

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Plate cells at a desired density and allow them to attach and enter an exponential growth phase.

-

For experiments in arrested cells, replace the complete medium with serum-free medium to halt DNA synthesis and cell division.[10]

-

Prepare a fresh stock solution of EMS in an appropriate solvent (e.g., DMSO or serum-free medium) immediately before use.

-

Dilute the EMS stock solution to the desired final concentration in the cell culture medium.

-

Remove the medium from the cells and add the EMS-containing medium.

-

Incubate the cells with EMS for a specific duration (e.g., 2 to 24 hours) in the cell culture incubator.

-

After the treatment period, remove the EMS-containing medium and wash the cells twice with sterile PBS.

-

Add fresh complete medium to the cells.

-

Allow the cells to recover and proliferate. The time required for the expression of the mutant phenotype will vary depending on the gene of interest and the cell type.[10]

-

Apply a selection method (e.g., drug resistance) to isolate mutant colonies.

Visualizing the Molecular and Experimental Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Molecular pathway of EMS-induced mutagenesis.

Caption: General experimental workflow for EMS mutagenesis.

Conclusion

Ethyl methanesulfonate is a powerful and widely used mutagen due to its relatively straightforward mechanism of action, which primarily induces G:C to A:T transition mutations through the alkylation of guanine. Understanding the intricacies of its chemical interaction with DNA, the resulting mutational spectrum, and the cellular DNA repair responses is paramount for its effective use in genetic research. The provided protocols and diagrams serve as a foundational guide for researchers, scientists, and drug development professionals aiming to leverage EMS-induced mutagenesis in their studies. Careful consideration of experimental parameters and safety precautions is essential for achieving reliable and reproducible results.

References

- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mouse mutants from chemically mutagenized embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scanning the Effects of Ethyl Methanesulfonate on the Whole Genome of Lotus japonicus Using Second-Generation Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Influence of DNA-repair deficiencies on MMS- and EMS-induced mutagenesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 9. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]

- 10. Induction and expression of mutations in mammalian cells in the absence of DNA synthesis and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

Erucyl Methane Sulfonate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of erucyl methane (B114726) sulfonate. Due to the limited availability of experimental data for this specific long-chain alkyl methanesulfonate (B1217627), this guide incorporates predicted data and established protocols for analogous compounds to offer a thorough resource for research and development applications.

Chemical Identity and Structure

Erucyl methane sulfonate, also known by its IUPAC name (Z)-docos-13-en-1-yl methanesulfonate, is the ester of erucyl alcohol and methanesulfonic acid.[1] Its structure consists of a long C22 monounsaturated alkyl chain derived from erucic acid, linked to a methanesulfonate group. The methanesulfonate moiety is an excellent leaving group, making this compound a potent alkylating agent, a characteristic shared with other alkyl methanesulfonates.[2]

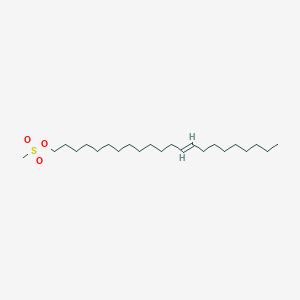

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 102542-59-6[1] |

| Molecular Formula | C₂₃H₄₆O₃S[1] |

| Molecular Weight | 402.68 g/mol [1] |

| Synonyms | Methanesulfonic acid, 13-docosenyl ester; (Z)-docos-13-en-1-yl methanesulfonate[1][3] |

| SMILES | CCCCCCCC\C=C/CCCCCCCCCCCCOS(=O)(=O)C |

| InChI | InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10-[1] |

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 504.1±19.0 °C at 760 mmHg |

| Flash Point | 258.7±21.5 °C |

| Refractive Index | 1.467 |

| Storage | -20°C[3] |

| Purity (Commercial) | >99%[1] |

Table 3: Experimental Physicochemical Properties of Erucyl Alcohol ((Z)-docos-13-en-1-ol)

| Property | Value |

| CAS Number | 629-98-1 |

| Molecular Formula | C₂₂H₄₄O |

| Molecular Weight | 324.58 g/mol |

| Appearance | White, soft solid |

| Melting Point | 33 °C |

| Boiling Point | 225 °C at 5 mmHg |

| Density | 0.847 g/cm³ |

| Refractive Index | 1.463 |

| Solubility | Soluble in alcohol and most organic solvents; low solubility in water. |

Synthesis and Experimental Protocols

This compound is synthesized from erucyl alcohol. The most common and efficient method for preparing alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a tertiary amine base.

Caption: General Synthesis Workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of alkyl methanesulfonates.

Materials:

-

Erucyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (B128534) (or another suitable tertiary amine)

-

Anhydrous aromatic solvent (e.g., toluene (B28343) or xylene)

-

Aqueous sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve erucyl alcohol in the anhydrous aromatic solvent.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization and Analysis

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Caption: General Workflow for the Characterization of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methanesulfonate group (a singlet around 3.0 ppm for the CH₃-S), the methylene (B1212753) group attached to the sulfonate oxygen (a triplet around 4.2 ppm for -CH₂-O-), the vinylic protons of the double bond (a multiplet around 5.3 ppm), and a complex series of multiplets for the long alkyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the methyl carbon of the methanesulfonate group (around 38 ppm), the carbon of the methylene group attached to the sulfonate oxygen (around 70 ppm), the vinylic carbons (around 130 ppm), and numerous signals for the carbons of the long alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonate group, specifically the asymmetric and symmetric S=O stretching vibrations (around 1350 cm⁻¹ and 1175 cm⁻¹, respectively) and the S-O-C stretching vibration (around 970 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis, likely via GC-MS or ESI-MS, would be used to confirm the molecular weight of 402.68 g/mol .[1] Fragmentation patterns would likely show the loss of the methanesulfonate group and characteristic cleavages along the alkyl chain.

Biological Activity and Toxicology

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways.

Genotoxicity of Alkyl Methanesulfonates

This compound belongs to the class of alkyl methanesulfonates, many of which are known to be genotoxic.[2] The methanesulfonate group is an excellent leaving group, facilitating the alkylation of nucleophilic sites in biological macromolecules, including DNA.[2]

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized mutagens and carcinogens.[2][4] Their mechanism of toxicity involves the alkylation of DNA bases, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine.[5] This can lead to DNA strand breaks, chromosomal aberrations, and mutations.[6] Some alkyl methanesulfonates can also act as anticancer agents by interfering with DNA replication in rapidly dividing cells.[2]

While the genotoxicity of long-chain alkyl methanesulfonates like this compound is less studied, it is reasonable to presume a similar mechanism of action. The long alkyl chain will significantly increase the lipophilicity of the molecule, which may affect its cellular uptake, distribution, and interaction with DNA. Therefore, this compound should be handled with appropriate safety precautions as a potential mutagen and carcinogen.[7]

Applications in Research and Drug Development

Long-chain alkyl methanesulfonates are used in various chemical and biological research areas. Long-chain alkyl sulfonates have been utilized as ion-pairing reagents in the analysis of water-soluble vitamins.[2] Given their nature as alkylating agents, they can be employed as tool compounds in studies of DNA damage and repair mechanisms.[8]

In the context of drug development, the use of methanesulfonic acid to form salts of active pharmaceutical ingredients (APIs) is common.[9] This has raised regulatory concerns about the potential for the formation of genotoxic alkyl methanesulfonate impurities if alcoholic solvents are used in the manufacturing process.[9] A thorough understanding of the properties and synthesis of compounds like this compound is therefore crucial for impurity profiling and ensuring the safety of pharmaceutical products.

References

- 1. larodan.com [larodan.com]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. moltox.com [moltox.com]

- 8. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Erucyl Methane Sulfonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of erucyl methane (B114726) sulfonate, a long-chain alkylating agent. This document details its chemical identity, and drawing upon data from related alkyl methanesulfonates like ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS), it outlines potential mechanisms of action, experimental applications, and the cellular pathways affected by this class of compounds.

Chemical Identity and Properties

Erucyl methane sulfonate is the ester of erucyl alcohol and methanesulfonic acid. As a member of the alkyl methanesulfonate family, it is characterized by a long alkyl chain (erucyl) attached to a reactive methanesulfonate group. This structure imparts lipophilic properties, potentially influencing its interaction with cellular membranes and intracellular targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 102542-59-6[1] |

| Molecular Formula | C23H46O3S[1] |

| Molecular Weight | 402.68 g/mol [1] |

| CAS Index Name | 13-Docosen-1-ol, 1-methanesulfonate[1] |

Table 2: Synonyms for this compound

| Synonym |

| Methanesulfonic acid, 13-docosenyl ester[1] |

| ERUCYL METHANE SULFATE[2] |

| (Z/E) this compound[2] |

| (Z/E) -13-Docosenylmethansulfonat[2] |

| CIS-13-DOCOSENYL METHANESULFONATE[2] |

| (Z/E) Erucyl Methane Sulfate (C22:1)[2] |

| Erucyl Methane Sulfate (Z/E-13)(C22:1)[2] |

Mechanism of Action: DNA Alkylation

Alkyl methanesulfonates are known for their activity as DNA alkylating agents.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, erucyl) to nucleophilic sites on DNA bases.[3] While specific studies on this compound are limited, the mechanisms of shorter-chain analogs like MMS and EMS are well-characterized and serve as a predictive model.

These agents primarily methylate or ethylate DNA bases, with a preference for the N7 position of guanine (B1146940) and the N3 position of adenine.[4][5][6] This modification can lead to base mispairing during DNA replication and transcription, potentially causing point mutations.[4] The formation of these DNA adducts triggers cellular DNA damage responses, including cell cycle arrest and the activation of DNA repair pathways.[6][7]

Experimental Protocols: Mutagenesis using Alkyl Methanesulfonates

Due to the scarcity of specific protocols for this compound, this section provides detailed methodologies for mutagenesis using the well-studied analog, ethyl methanesulfonate (EMS). These protocols can be adapted for investigating the mutagenic potential of other alkyl methanesulfonates, including the erucyl derivative, with appropriate optimization of concentration and exposure time.

General Workflow for Chemical Mutagenesis

The workflow for chemical mutagenesis experiments typically involves several key steps, from mutagen preparation to the screening of mutant populations.

Protocol for EMS Mutagenesis in Rice (Oryza sativa)

This protocol is adapted from studies optimizing EMS mutagenesis in rice.[8][9]

Materials:

-

Rice seeds

-

Ethyl methanesulfonate (EMS)

-

0.1 M Sodium thiosulfate (B1220275) solution

-

Distilled water

-

Glass beakers

-

Shaker

-

Fume hood

-

Personal protective equipment (gloves, goggles, lab coat)

Methodology:

-

Seed Preparation: Select healthy, uniform rice seeds.

-

Presoaking: Presoak the seeds in distilled water for 12 hours at room temperature. This step is crucial for activating metabolic processes and ensuring uniform uptake of the mutagen.[9]

-

EMS Treatment:

-

Safety Precaution: Perform all steps involving EMS in a certified fume hood. EMS is a potent mutagen and suspected carcinogen.

-

Prepare a 0.5% (v/v) EMS solution in distilled water.

-

Drain the presoaking water and immerse the seeds in the EMS solution.

-

Incubate for 6 hours on a shaker at a gentle speed to ensure even exposure.

-

-

Stopping the Reaction: After the treatment period, discard the EMS solution into a container with 0.1 M sodium thiosulfate to inactivate the EMS.

-

Washing: Thoroughly wash the seeds under running tap water for at least 4 hours to remove any residual EMS.

-

Drying and Sowing: Air-dry the treated seeds and sow them to raise the M1 generation.

Table 3: Optimized Conditions for EMS Mutagenesis in Rice

| Parameter | Optimized Condition | Rationale |

| Presoaking Duration | 12 hours | Activates metabolic processes for uniform mutagen uptake.[9] |

| EMS Concentration | 0.5% (v/v) | Provides a balance between mutation frequency and seed viability.[8] |

| Exposure Duration | 6 hours | Sufficient time for mutagenesis without excessive lethality.[8] |

Protocol for EMS Mutagenesis in Caenorhabditis elegans

This protocol is a standard method for inducing mutations in the model organism C. elegans.[10]

Materials:

-

Synchronized population of L4 stage C. elegans

-

M9 buffer

-

Ethyl methanesulfonate (EMS)

-

15 mL conical tubes

-

Rotating wheel or rocker

-

NGM plates seeded with E. coli OP50

Methodology:

-

Worm Preparation: Grow a synchronized population of C. elegans to the L4 larval stage.

-

Harvesting: Wash the worms from the NGM plates with M9 buffer and collect them in a 15 mL conical tube.

-

Washing: Pellet the worms by centrifugation (e.g., 1 min at 1,300 x g) and remove the supernatant. Wash the worm pellet twice with M9 buffer.

-

EMS Treatment:

-

Safety Precaution: Handle EMS in a fume hood.

-

Resuspend the worm pellet in 4 mL of M9 buffer. Add 20 µL of EMS to the tube (final concentration ~0.05 M).

-

Incubate the tube on a rotating wheel or rocker for 4 hours at 20°C.

-

-

Post-treatment Washing: Pellet the worms by centrifugation and wash them three times with M9 buffer to remove residual EMS.

-

Recovery: Plate the treated worms onto fresh NGM plates seeded with E. coli OP50 and allow them to recover and produce F1 progeny.

Cellular Response to Alkyl Methanesulfonate-Induced DNA Damage

The introduction of alkyl adducts into DNA by agents like this compound initiates a complex cellular response aimed at maintaining genome integrity. The primary pathway for repairing the types of lesions induced by these agents is the Base Excision Repair (BER) pathway.[6][11]

The Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process that recognizes and removes damaged bases.

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.[7]

Conclusion

This compound, as a long-chain alkylating agent, holds potential for applications in chemical genetics and drug development, particularly where lipophilicity may influence cellular uptake and distribution. While direct experimental data for this specific compound is limited, the extensive knowledge base for related alkyl methanesulfonates provides a strong foundation for predicting its mechanism of action and for designing experimental protocols. Researchers are encouraged to adapt the provided methodologies, with careful optimization, to investigate the unique biological effects of this compound. Future studies are warranted to elucidate the specific reactivity, cellular targets, and biological consequences of this long-chain alkylating agent.

References

- 1. larodan.com [larodan.com]

- 2. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Ethyl Methanesulfonate (EMS) in Synthetic Biology

Acknowledging a Mismatch in Terminology: Erucyl vs. Ethyl Methanesulfonate (B1217627)

A thorough review of scientific literature reveals no established role for erucyl methane (B114726) sulfonate within the field of synthetic biology. Its chemical identity is that of a long-chain lipid ester, with applications geared towards surfactant and materials science.

Conversely, ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are prominent alkylating agents extensively used as mutagens in molecular biology and are foundational tools for synthetic biology. These compounds are instrumental in creating the genetic diversity essential for forward genetic screens and the development of novel biological systems.

Given the user's request for an in-depth technical guide on the role of a methane sulfonate in synthetic biology, this document will focus on Ethyl Methanesulfonate (EMS) as the compound of interest. It is highly probable that "erucyl" was a typographical error for "ethyl."

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl Methanesulfonate (EMS) is a potent chemical mutagen that has become an indispensable tool in synthetic biology. By inducing random point mutations through nucleotide alkylation, EMS facilitates the creation of vast mutant libraries. These libraries are fundamental for forward genetic screens, enabling researchers to identify genes and regulatory elements associated with specific phenotypes. This guide provides a comprehensive overview of the mechanism of action of EMS, detailed experimental protocols for its use, quantitative data on its mutagenic activity, and its applications in constructing and optimizing synthetic biological systems.

Mechanism of Action

EMS is a monofunctional ethylating agent that introduces ethyl groups onto nucleotides, primarily at the O-6 position of guanine, forming O-6-ethylguanine.[1][2] This modified base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication.[3] Consequently, a G:C base pair is converted to an A:T base pair in subsequent rounds of replication.[3][4] This G:C to A:T transition is the most common type of mutation induced by EMS.[3][5] To a lesser extent, EMS can also cause other types of mutations, including base-pair insertions or deletions and chromosome breakage.[1]

The cellular response to EMS-induced DNA damage involves the activation of DNA repair pathways.[2] The mismatch repair system can identify and correct some of the DNA lesions caused by EMS.[6] However, the high frequency of O-6-ethylguanine formation can overwhelm the repair machinery, leading to the fixation of mutations.

Figure 1: A simplified schematic of EMS-induced mutagenesis.

Applications in Synthetic Biology

The primary application of EMS in synthetic biology is the generation of genetic diversity for forward genetic screens.[4] This process involves treating a population of organisms with EMS to induce random mutations throughout their genomes. The resulting mutant library can then be screened for individuals exhibiting a desired phenotype, such as increased production of a target molecule, enhanced tolerance to environmental stress, or altered metabolic flux.

Other applications include:

-

Directed evolution of enzymes and proteins: By creating mutant libraries of a specific gene, researchers can screen for variants with improved catalytic activity, stability, or substrate specificity.

-

Mapping gene function: Identifying the mutations responsible for a particular phenotype allows for the elucidation of gene function and its role in biological pathways.

-

Creating novel phenotypes: The random nature of EMS mutagenesis can lead to the emergence of entirely new traits that can be harnessed for synthetic biology applications.

Quantitative Data

The effectiveness of EMS mutagenesis is dependent on the concentration of EMS and the duration of treatment. These parameters must be optimized for each organism and experimental goal to achieve a high mutation frequency without excessive lethality.[7]

| Organism | EMS Concentration | Treatment Time | Mutation Frequency | Survival Rate | Reference |

| Impatiens balsamina (seeds) | 0.4% | Not specified | 6.90% | 20% | [7] |

| Impatiens balsamina (seeds) | 0.6% | Not specified | 14.81% | 20% | [7] |

| Impatiens balsamina (seeds) | 0.8% | Not specified | Not specified | 30% | [7] |

| Mammalian Cells (murine) | Not specified | Not specified | 50 to >800-fold increase | Not specified | [5] |

Note: The optimal conditions for EMS mutagenesis can vary significantly between different species and even strains. It is crucial to perform a dose-response curve to determine the ideal EMS concentration and treatment time for the specific biological system being studied.

Experimental Protocols

EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is a generalized procedure and may require optimization.

Materials:

-

Arabidopsis thaliana seeds

-

Ethyl Methanesulfonate (EMS)

-

0.1 M Sodium thiosulfate (B1220275)

-

Tween-20

-

Sterile water

-

Murashige and Skoog (MS) agar (B569324) plates

Procedure:

-

Seed Sterilization:

-

Place approximately 2,000 seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol (B145695) and vortex for 1 minute.

-

Pellet the seeds by centrifugation and remove the ethanol.

-

Add 1 mL of 50% bleach with 0.05% Tween-20 and vortex for 10 minutes.

-

Wash the seeds five times with sterile water.

-

-

EMS Treatment:

-

Prepare a fresh 0.2% to 0.5% (v/v) EMS solution in sterile water in a fume hood. Caution: EMS is a potent carcinogen and must be handled with appropriate safety precautions.

-

Resuspend the sterilized seeds in the EMS solution.

-

Incubate at room temperature for 8-12 hours with gentle rocking.

-

-

Inactivation and Washing:

-

Pellet the seeds and carefully remove the EMS solution.

-

Add 1 mL of 0.1 M sodium thiosulfate to inactivate the EMS and vortex for 10 minutes.

-

Wash the seeds ten times with sterile water to remove any residual EMS and sodium thiosulfate.

-

-

Plating and Screening:

-

Resuspend the seeds in sterile 0.1% agarose.

-

Plate the seeds on MS agar plates.

-

Grow the plants under appropriate conditions and screen for the desired phenotype in the M1 and M2 generations.

-

Figure 2: A generalized workflow for EMS mutagenesis of seeds.

Conclusion

Ethyl methanesulfonate is a powerful and widely used tool in synthetic biology for generating genetic variation. Its well-characterized mutagenic activity allows for the creation of large mutant libraries that are essential for forward genetic screens and the directed evolution of biological components. While the use of EMS requires careful handling due to its toxicity, its utility in accelerating the design-build-test-learn cycle of synthetic biology is undeniable. The protocols and data presented in this guide provide a solid foundation for researchers to effectively employ EMS in their synthetic biology endeavors.

References

- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Molecular analysis of ethyl methanesulfonate-induced reversion of a chromosomally integrated mutant shuttle vector gene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative pathways of methyl methanesulfonate-induced mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

Erucyl Methane Sulfonate: A Novel Probe for Lipid Research and Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide explores the prospective applications of erucyl methane (B114726) sulfonate in lipid research. While direct experimental data on this specific molecule is nascent, this document extrapolates from the known activities of related alkyl methanesulfonates and long-chain fatty alcohol esters to propose novel research avenues and therapeutic hypotheses. All data presented is hypothetical and intended to serve as a framework for future investigation.

Introduction: The Potential of a Unique Alkylating Agent in Lipidology

Erucyl methane sulfonate is an ester of erucyl alcohol, a C22:1 monounsaturated fatty alcohol, and methanesulfonic acid. Its structure combines a long, lipophilic alkyl chain with a reactive methanesulfonate (B1217627) group, suggesting a unique profile for interacting with and modifying components of lipid metabolic pathways. While research has extensively utilized shorter-chain alkyl methanesulfonates like ethyl methane sulfonate (EMS) for mutagenesis and methyl methanesulfonate (MMS) in DNA damage studies, the lipid-centric potential of long-chain variants like this compound remains largely unexplored.

This guide outlines three primary areas of potential application:

-

As a chemical mutagen for inducing lipid-accumulating phenotypes.

-

As a modulator of nuclear membrane lipid composition and signaling.

-

As a potential inhibitor of cholesterol absorption and lipid-metabolizing enzymes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, including appropriate solvent selection and concentration calculations.

| Property | Value | Reference |

| Synonyms | Methanesulfonic acid, 13-docosenyl ester | [1] |

| CAS Number | 102542-59-6 | [1] |

| Molecular Formula | C23H46O3S | [1] |

| Molecular Weight | 402.68 g/mol | [1] |

| Purity | >99% (commercially available) | [1] |

| Storage | Freezer | [1] |

Potential Application 1: Mutagenesis for Enhanced Lipid Production

Drawing a parallel with ethyl methane sulfonate (EMS), a widely used mutagen in microbial and plant genetics, this compound could be employed to generate novel cell lines or microbial strains with altered lipid metabolism. The long erucyl chain may facilitate its partitioning into cellular membranes, potentially leading to a different spectrum of mutations compared to shorter-chain analogues.

Hypothetical Data: Mutagenesis of Chlamydomonas reinhardtii

The following table presents hypothetical data from an experiment where C. reinhardtii is treated with this compound to screen for high-lipid mutants.

| Mutant Strain | This compound Conc. (mM) | Total Lipid Content (% of dry weight) | Triacylglycerol (TAG) Content (µg/10^6 cells) |

| Wild Type | 0 | 22.5 ± 1.8 | 15.2 ± 1.3 |

| EMS-Mutant-128 (Control) | 50 (EMS) | 31.5 ± 2.5 | 28.9 ± 2.1 |

| ERMS-Mutant-A1 | 10 | 28.9 ± 2.1 | 24.6 ± 1.9 |

| ERMS-Mutant-B5 | 25 | 35.2 ± 2.9 | 36.8 ± 3.1 |

| ERMS-Mutant-C3 | 50 | 25.1 ± 2.0 (toxic) | 18.3 ± 1.5 |

Experimental Protocol: Mutagenesis and Screening

-

Preparation of this compound Stock: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 M.

-

Cell Culture: Grow C. reinhardtii in Tris-Acetate-Phosphate (TAP) medium to a mid-log phase (approximately 2 x 10^6 cells/mL).

-

Mutagenesis: Aliquot 10 mL of the cell culture into sterile tubes. Add this compound stock solution to final concentrations of 10, 25, and 50 mM. A no-mutagen control and an EMS control (50 mM) are also prepared. Incubate in the dark with gentle shaking for 2 hours.

-

Washing: Centrifuge the cells, discard the supernatant containing the mutagen, and wash three times with fresh TAP medium.

-

Plating and Screening: Plate serial dilutions of the washed cells onto TAP agar (B569324) plates. After colonies appear, replicate plate onto nitrogen-deficient medium to induce lipid accumulation.

-

Lipid Staining: Stain colonies with Nile Red, a fluorescent dye that selectively stains neutral lipids. Identify colonies with high fluorescence using a fluorescence microscope.

-

Quantitative Analysis: Isolate high-fluorescence colonies and grow them in liquid culture. Extract total lipids using a chloroform:methanol (2:1, v/v) method and quantify gravimetrically. Analyze TAG content using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

Experimental Workflow: Mutagenesis and Screening

Potential Application 2: Modulation of Nuclear Membrane Lipids

Recent studies have shown that the alkylating agent methyl methanesulfonate (MMS) can induce alterations in the lipid composition of the inner nuclear membrane, a process distinct from its DNA-damaging effects.[2] The long alkyl chain of this compound could lead to its accumulation in the nuclear envelope, potentially altering membrane fluidity, lipid droplet formation, and the activity of membrane-associated enzymes involved in lipid signaling.

Hypothetical Signaling Pathway: ERMS and Nuclear Lipid Droplet Formation

Experimental Protocol: Investigating Nuclear Membrane Effects

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HepG2) in standard conditions. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

-

Nuclear Isolation: Isolate nuclei from treated and control cells using a sucrose (B13894) gradient centrifugation method.

-

Lipidomics Analysis: Extract lipids from the isolated nuclei. Analyze the lipid profile, including phospholipids, diacylglycerols, and neutral lipids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Fluorescence Microscopy: Stain treated and control cells with LipidTox Red to visualize neutral lipid droplets. Co-stain with a nuclear marker (e.g., DAPI) to observe the formation of nuclear lipid droplets.

-

Western Blotting: Analyze the expression and post-translational modifications of key proteins involved in nuclear lipid metabolism (e.g., seipin, perilipins) in nuclear extracts.

Potential Application 3: Inhibition of Cholesterol Absorption and Lipid-Metabolizing Enzymes

Arylsulfonate esters of long-chain fatty alcohols have been demonstrated to lower cholesterol levels by inhibiting its absorption in the gastrointestinal tract.[3] this compound, being an ester of a long-chain fatty alcohol, may exert similar effects. Furthermore, the reactive methanesulfonate group could act as an irreversible inhibitor of enzymes involved in lipid metabolism, such as fatty acid synthases or acyltransferases, by covalently modifying active site residues.

Hypothetical Data: Enzyme Inhibition Assay

The table below shows hypothetical IC50 values for this compound against key enzymes in lipid metabolism.

| Enzyme | IC50 of this compound (µM) | Positive Control | IC50 of Positive Control (µM) |

| Fatty Acid Synthase (FASN) | 15.8 | Orlistat | 5.2 |

| Acetyl-CoA Carboxylase (ACC) | 45.2 | Soraphen A | 0.02 |

| Stearoyl-CoA Desaturase-1 (SCD1) | 8.9 | CAY10566 | 0.1 |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT1) | 22.5 | Avasimibe | 0.05 |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (FASN, ACC, SCD1, ACAT1) and their respective substrates.

-

Inhibition Assay: In a 96-well plate format, incubate each enzyme with a range of this compound concentrations.

-

Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Measure the reaction product using a colorimetric, fluorometric, or radiometric method appropriate for each enzyme.

-

IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.

Logical Relationship: Mechanism of Action as a Hypocholesterolemic Agent

Conclusion and Future Directions

This compound presents a compelling, albeit underexplored, tool for lipid research. The hypotheses and experimental frameworks presented in this guide, based on the activities of structurally related molecules, provide a roadmap for future investigations. Key research questions to address include:

-

What is the spectrum of mutations induced by this compound, and can it be optimized for generating specific lipid-related phenotypes?

-

Does this compound directly interact with and alter the biophysical properties of the nuclear membrane?

-

What are the specific molecular targets of this compound's potential enzyme inhibitory activity?

-

Can in vivo studies in animal models validate the hypothetical hypocholesterolemic effects?

Answering these questions will not only elucidate the fundamental roles of this compound in lipid biology but also pave the way for its potential development as a novel therapeutic agent for metabolic disorders.

References

- 1. Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Erucyl Methane Sulfonate: An Investigation into its Role as an Alkylating Agent in Molecular Biology

A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the use of erucyl methane (B114726) sulfonate as an alkylating agent in molecular biology. While the chemical identity of erucyl methane sulfonate is established as an ester product with the CAS number 102542-59-6 and the molecular formula C23H46O3S, there is no substantive data detailing its mechanism of action, genotoxicity, cytotoxicity, or established applications and protocols within the fields of molecular biology, genetics, or drug development.

Extensive searches for its biological activity, including potential genotoxic or cytotoxic effects, have not yielded any relevant scientific studies. This absence of data makes it impossible to construct the requested in-depth technical guide, as there is no foundation of experimental evidence to draw upon for quantitative data, detailed methodologies, or signaling pathways.

In contrast, a closely related compound, ethyl methanesulfonate (B1217627) (EMS) , is a well-characterized and widely utilized alkylating agent in molecular biology. The scientific literature is replete with data on its mutagenic properties, mechanism of DNA alkylation, and its application in genetic screening and the study of DNA repair pathways.

Therefore, while a technical guide on this compound cannot be provided due to the lack of available information, we can offer a comprehensive guide on ethyl methanesulfonate (EMS) that would fulfill the user's core requirements. This alternative guide would include:

-

Quantitative Data Summaries: Clearly structured tables presenting data on the mutagenicity, cytotoxicity, and DNA adduct formation of EMS.

-

Detailed Experimental Protocols: Methodologies for key experiments such as cell culture treatment, DNA extraction and analysis, and mutation detection assays.

-

Visualized Signaling Pathways and Workflows: Graphviz diagrams illustrating the mechanism of EMS-induced DNA damage and subsequent cellular repair pathways, as well as experimental workflows.

Should you be interested in this alternative, please confirm, and a detailed technical guide on ethyl methanesulfonate as an alkylating agent in molecular biology will be generated.

Erucyl Methane Sulfonate: A Technical Guide to its Chemistry and Inferred History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Alkyl Methanesulfonate (B1217627) Family

Alkyl methanesulfonates are esters of methanesulfonic acid and various alcohols. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making these compounds effective alkylating agents. This reactivity is the basis for their biological effects, which primarily involve the transfer of an alkyl group to nucleophilic sites on biomolecules, most notably DNA.

The history of methanesulfonic acid, the precursor to all methanesulfonates, dates back to the 1840s. However, the systematic study of its alkyl esters as mutagens and for other biological applications began much later. Short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), have been extensively used in genetic research since the mid-20th century to induce random mutations in organisms for study.

Erucyl methane (B114726) sulfonate, with its long C22 alkyl chain derived from erucyl alcohol, represents a less-studied member of this family. Its discovery was likely not a singular, documented event but rather a logical extension of the synthesis of various alkyl methanesulfonates for diverse research or industrial purposes. Its lipophilic nature, conferred by the long erucyl chain, suggests potential applications in lipid research or as a specialized alkylating agent with specific delivery or solubility properties.

Physicochemical Properties and Synthesis

Chemical Data Summary

| Property | Value |

| IUPAC Name | (Z)-docos-13-en-1-yl methanesulfonate |

| Synonyms | Erucyl mesylate, 13-Docosen-1-ol, methanesulfonate |

| CAS Number | 102542-59-6 |

| Molecular Formula | C23H46O3S |

| Molecular Weight | 402.68 g/mol |

| Appearance | Likely a waxy solid or viscous liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Synthesis

The synthesis of erucyl methane sulfonate follows the general and well-established procedure for creating alkyl methanesulfonates (mesylates) from an alcohol. The reaction involves the treatment of erucyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocol: Synthesis of this compound

Materials:

-

Erucyl alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for solvent removal (rotary evaporator)

-

Chromatography equipment for purification (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve erucyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (typically 1.1 to 1.5 molar equivalents relative to the alcohol) dropwise while stirring.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (typically 1.05 to 1.2 molar equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 1M HCl (if pyridine is used as the base), saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

-

Biological Activity and Mechanism of Action

While specific toxicological and mechanistic studies on this compound are scarce, its biological activity can be confidently inferred from the extensive research on other alkyl methanesulfonates, particularly EMS and MMS.

DNA Alkylation

The primary mechanism of action of alkyl methanesulfonates is through DNA alkylation. The electrophilic alkyl group is transferred to nucleophilic centers in the DNA bases. The most common site of alkylation is the N7 position of guanine, followed by the N3 position of adenine. Alkylation at the O6 position of guanine, although less frequent, is considered the most mutagenic lesion as it can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication.

Genotoxicity and Mutagenesis

The alkylation of DNA by compounds like EMS is a well-established mechanism of mutagenesis. The resulting DNA lesions, if not repaired, can lead to base-pair substitutions, frameshift mutations, and chromosomal aberrations. The long erucyl chain of this compound may influence its ability to penetrate cell and nuclear membranes, as well as its interaction with DNA, potentially leading to a different spectrum or frequency of mutations compared to its short-chain analogs.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-free plate.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (a liver enzyme extract to simulate mammalian metabolism)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Histidine/biotin solution

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of this compound.

-

Incubation: In a test tube, combine the Salmonella tester strain, the S9 mix (if metabolic activation is being tested), and the test compound.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the plates with the test compound compared to the negative control indicates a mutagenic effect.

Potential Applications and Future Directions

The specific applications of this compound are not well-documented. However, based on its structure, several potential areas of research and application can be proposed:

-

Lipidomics Research: As a long-chain lipid derivative, it could be used as a tool to study lipid metabolism and the function of lipid-modifying enzymes.

-

Drug Delivery: The lipophilic erucyl chain could be exploited for the targeted delivery of the methanesulfonate group or for the development of novel drug delivery systems.

-

Specialized Mutagenesis: Its unique physical properties might make it a useful mutagen in specific biological systems or for particular types of mutagenesis studies where membrane permeability is a factor.

Future research should focus on characterizing the specific biological effects of this compound, including its cytotoxicity, mutagenicity spectrum, and its interactions with cellular membranes and DNA. Such studies will help to elucidate the unique properties of this long-chain alkylating agent and its potential applications in science and medicine.

Conclusion

This compound is a long-chain alkylating agent whose specific history of discovery is not well-documented. However, by examining the extensive literature on related alkyl methanesulfonates, its chemical synthesis, properties, and biological mechanism of action can be reliably inferred. It is a potent DNA alkylating agent with likely mutagenic properties. Its unique lipophilic character suggests potential for specialized applications in lipid research and drug delivery. Further empirical studies are necessary to fully elucidate its specific biological profile and to explore its potential as a tool in chemical biology and drug development.

Theoretical Basis for the Reactivity of Erucyl Methane Sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of erucyl methane (B114726) sulfonate reactivity. Erucyl methane sulfonate, a long-chain alkyl methanesulfonate (B1217627), is a versatile chemical intermediate with applications in various fields, including drug development, owing to its properties as an alkylating agent. This document delves into the fundamental principles governing its reactivity, detailed experimental protocols for its synthesis and reaction monitoring, and quantitative data to inform its use in research and development.

Core Principles of this compound Reactivity

This compound (CH₃SO₃(CH₂)₁₂CH=CH(CH₂)₇CH₃) is an ester of methanesulfonic acid and erucyl alcohol. Its reactivity is primarily dictated by the presence of the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions.

The carbon-oxygen bond between the erucyl chain and the mesylate group is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. The sulfonate group is a very weak base due to the resonance stabilization of the negative charge across the three oxygen atoms, making it a stable species upon departure.

Reaction Mechanisms

The primary reaction pathway for this compound, a primary alkyl mesylate, is the bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry if the carbon were chiral. Given that this compound is a primary mesylate, the S(_N)1 pathway, which proceeds through a carbocation intermediate, is generally not favored due to the instability of primary carbocations.

The long erucyl chain, being a straight-chain alkyl group, is not expected to introduce significant steric hindrance at the reaction center, thus favoring the S(_N)2 pathway. However, the hydrophobic nature of the long alkyl chain can influence the solubility of the molecule and may necessitate the use of appropriate solvent systems to ensure efficient reaction with various nucleophiles.

Quantitative Reactivity Data

| Alkyl Mesylate | Nucleophile | Solvent | Relative Rate | Reference |

| Methyl mesylate | I⁻ | Acetone | High | [1] |

| Ethyl mesylate | I⁻ | Acetone | Moderate | [1] |

| Isopropyl mesylate | I⁻ | Acetone | Low | [1] |

| Methyl mesylate | Br⁻ | Acetone | High | [1] |

| Methyl mesylate | Cl⁻ | Acetone | Moderate | [1] |

Note: This table presents qualitative trends based on general knowledge of S(_N)2 reactions. The long erucyl chain is expected to have a reactivity similar to or slightly less than that of shorter, unbranched primary alkyl mesylates due to potential minor steric effects and differences in solvation.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from erucyl alcohol and methanesulfonyl chloride.[2][3][4][5][6]

Materials:

-

Erucyl alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (B109758) (DCM), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve erucyl alcohol in anhydrous dichloromethane (approximately 0.2 M solution). Add triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold deionized water, cold 1 M HCl, saturated NaHCO₃ solution, and finally with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Reactivity Study: Nucleophilic Substitution with Azide (B81097)

This protocol provides a general method for studying the reactivity of this compound with a model nucleophile, sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin-layer chromatography (TLC) plates and chamber

-

Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add sodium azide (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS to determine the consumption of the starting material and the formation of the product, erucyl azide.

-

Workup: After the reaction is complete (as determined by the monitoring method), cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

Drying and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the resulting product by GC-MS and/or NMR to confirm its identity and purity.

Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Interaction of Erucyl Methane Sulfonate with Biological Membranes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the interaction of erucyl methane (B114726) sulfonate with biological membranes is not extensively available in public literature. This guide synthesizes information on the chemical properties of erucyl methane sulfonate, the known behavior of structurally similar molecules (long-chain amphiphiles, surfactants, and other methanesulfonate (B1217627) esters), and established biophysical techniques to provide a framework for future research in this area.

Introduction

This compound (EMS) is an amphiphilic molecule characterized by a long, unsaturated C22:1 erucyl tail and a polar methanesulfonate headgroup. Its structure suggests a high affinity for biological membranes, with the potential to intercalate into the lipid bilayer and modulate its physicochemical properties. Understanding these interactions is crucial for elucidating its biological activity, potential therapeutic applications, and toxicological profile. This technical guide outlines the hypothesized mechanisms of EMS interaction with biological membranes, details experimental protocols for their investigation, and proposes potential downstream cellular effects.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methanesulfonic acid, 13-docosenyl ester | [1] |

| CAS Number | 102542-59-6 | [1] |

| Molecular Formula | C23H46O3S | [1] |

| Molecular Weight | 402.68 g/mol | [1] |

| Structure | A long-chain (C22:1) unsaturated hydrocarbon tail attached to a methanesulfonate ester headgroup. | [1] |

Hypothesized Mechanisms of Interaction with Biological Membranes

Based on its amphiphilic nature, this compound is likely to interact with biological membranes through one or more of the following mechanisms:

-

Intercalation and Alteration of Membrane Fluidity: The long, unsaturated erucyl chain is expected to insert into the hydrophobic core of the lipid bilayer. The cis-double bond in the erucyl tail would introduce a kink, disrupting the ordered packing of saturated acyl chains of neighboring phospholipids.[2][3] This would likely lead to an increase in membrane fluidity.[2][3] Conversely, the long C22 chain could increase van der Waals interactions, potentially having a more complex, concentration-dependent effect on membrane order.[4]

-

Disruption of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are typically more ordered than the surrounding bilayer.[5][6] The introduction of the kinked erucyl chain of EMS could destabilize the tight packing within these domains, leading to their disruption.[7]

-

Surfactant-like Activity: At higher concentrations, EMS may exhibit detergent-like properties, leading to the solubilization of the membrane and eventual cell lysis.[8][9] The specific nature of this interaction (e.g., homogeneous or heterogeneous perturbation) would depend on its concentration and the lipid composition of the membrane.[1]

-

Alkylation of Membrane Components: Methanesulfonate esters are known alkylating agents.[10] It is plausible that this compound could covalently modify nucleophilic groups on membrane proteins or lipids, altering their structure and function. Research on methyl methanesulfonate (MMS) has shown it can trigger lipid alterations at the inner nuclear membrane, a mechanism independent of its DNA-damaging effects, suggesting a direct interaction with membrane systems.[11][12]

Proposed Experimental Protocols for Investigation

To elucidate the interaction of this compound with biological membranes, a multi-pronged approach employing various biophysical and cell-based assays is recommended.

Assessment of Membrane Fluidity

3.1.1 Fluorescence Anisotropy/Polarization

-

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

-

Protocol:

-

Prepare model membranes (liposomes) or cultured cells.

-

Label the membranes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

Incubate the labeled membranes with varying concentrations of this compound.

-

Measure fluorescence anisotropy using a fluorometer with polarizing filters.

-

Calculate the steady-state fluorescence anisotropy (r) and relate it to membrane fluidity.

-

3.1.2 Laurdan Generalized Polarization (GP)

-

Principle: The fluorescent probe Laurdan exhibits a spectral shift in response to changes in membrane lipid packing and water content. An increase in the GP value corresponds to a more ordered (less fluid) membrane.

-

Protocol:

-

Label liposomes or cells with Laurdan.

-

Treat with a range of this compound concentrations.

-

Measure fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm).

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

-

Evaluation of Membrane Permeability

3.2.1 Calcein (B42510) Leakage Assay

-

Principle: This assay measures the release of a self-quenching fluorescent dye (calcein) from the aqueous core of liposomes upon membrane disruption.

-

Protocol:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of calcein.

-

Remove non-encapsulated calcein by size-exclusion chromatography.

-

Add varying concentrations of this compound to the liposome (B1194612) suspension.

-

Monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence for normalization.

-

3.2.2 Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: PAMPA assesses the passive permeability of a compound across an artificial lipid membrane. In this context, it can be adapted to measure the effect of EMS on the permeability of a model membrane to a reporter molecule.

-

Protocol:

-

A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

The donor wells are filled with a buffer containing a reporter molecule (e.g., a fluorescent dye) and varying concentrations of this compound.

-

The acceptor plate, containing fresh buffer, is placed on top of the donor plate.

-

After an incubation period, the concentration of the reporter molecule in the acceptor wells is quantified.

-

An increase in the apparent permeability coefficient (Papp) of the reporter molecule indicates increased membrane permeability.

-

Investigation of Lipid Raft Integrity

-

Principle: Lipid rafts are resistant to solubilization by certain non-ionic detergents at low temperatures. The effect of this compound on lipid raft integrity can be assessed by monitoring the distribution of raft-associated proteins.

-

Protocol:

-

Treat cells (e.g., those expressing a GPI-anchored fluorescent protein) with this compound.

-

Lyse the cells with a cold non-ionic detergent (e.g., 1% Triton X-100).

-

Perform a sucrose (B13894) density gradient ultracentrifugation to separate the detergent-resistant membranes (DRMs), which correspond to lipid rafts.

-

Fractionate the gradient and analyze the distribution of a lipid raft marker (e.g., flotillin or the GPI-anchored protein) by Western blotting or fluorescence measurement. A shift of the marker from the low-density DRM fractions to higher-density soluble fractions indicates lipid raft disruption.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 4.1: Effect of this compound on Membrane Fluidity

| EMS Concentration (µM) | Fluorescence Anisotropy (r) of DPH (Mean ± SD) | Laurdan GP Value (Mean ± SD) |

| 0 (Control) | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 4.2: Effect of this compound on Membrane Permeability

| EMS Concentration (µM) | Calcein Leakage (% of Maximum) (Mean ± SD) | Papp of Reporter Molecule (x 10^-6 cm/s) (Mean ± SD) |

| 0 (Control) | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 4.3: Effect of this compound on Lipid Raft Integrity

| EMS Concentration (µM) | % of Raft Marker in DRM Fraction (Mean ± SD) |

| 0 (Control) | |

| 1 | |

| 10 | |

| 50 | |

| 100 |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for assessing membrane fluidity.

Caption: Workflow for the calcein leakage assay.

Hypothetical Signaling Pathway

Changes in membrane fluidity and lipid raft integrity can have profound effects on cellular signaling by altering the localization and activity of membrane-associated proteins.

Caption: Hypothetical signaling pathway affected by EMS.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests it will interact with and modify the properties of biological membranes. The proposed experimental framework provides a comprehensive strategy for researchers to systematically investigate these interactions. Elucidating the effects of this compound on membrane fluidity, permeability, and the integrity of lipid rafts will be a critical step in understanding its biological function and potential for therapeutic development. The potential for this molecule to also act as an alkylating agent at the membrane interface presents an additional, intriguing avenue for future research.

References

- 1. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Disruption of lipid rafts enhances activity of botulinum neurotoxin serotype A - PubMed [pubmed.ncbi.nlm.nih.gov]